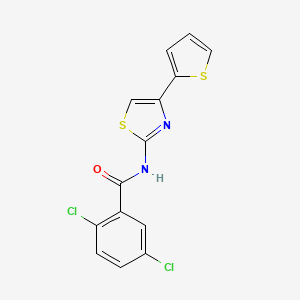

2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-10(16)9(6-8)13(19)18-14-17-11(7-21-14)12-2-1-5-20-12/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPDQAUKTNIGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The Hantzsch thiazole synthesis involves the condensation of α-haloketones with thiourea. In this case, 1-thiophen-2-yl-ethanone reacts with thiourea in the presence of CuBr₂ as a catalyst. The reaction proceeds via the formation of an iminium intermediate, followed by cyclization to yield the thiazole ring. The general reaction conditions include refluxing in ethanol at 80°C for 12–18 hours, achieving yields of 66–72%.

Key Reaction Parameters :

- Molar ratio : 1:1 (ketone to thiourea)

- Catalyst : CuBr₂ (10 mol%)

- Solvent : Ethanol

- Temperature : 80°C

- Reaction time : 12–18 hours

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding pale brown crystals with a melting point of 127–130°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, thiophene-H), 6.95 (s, 1H, thiazole-H).

- Mass spectrometry : m/z = 182.27 [M+H]⁺.

Amide Bond Formation with 2,5-Dichlorobenzoyl Chloride

The second step involves coupling 4-(thiophen-2-yl)thiazol-2-amine with 2,5-dichlorobenzoyl chloride to form the target amide. This reaction employs Schotten-Baumann conditions or modern coupling reagents.

Schotten-Baumann Reaction

In this classical approach, the amine reacts with 2,5-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the amide after 2 hours.

Optimized Conditions :

- Solvent : Dichloromethane

- Base : NaOH (2.0 eq)

- Temperature : 0–5°C

- Reaction time : 2 hours

Coupling Reagent-Mediated Synthesis

Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). This approach enhances yield (85–90%) and reduces racemization.

Procedure :

- Dissolve 4-(thiophen-2-yl)thiazol-2-amine (1.0 eq) and 2,5-dichlorobenzoic acid (1.2 eq) in THF.

- Add EDCl (1.5 eq) and HOBt (1.5 eq).

- Stir at room temperature for 12 hours.

- Quench with water and extract with ethyl acetate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Schotten-Baumann | 70–75 | 90–92 | 2 hours | High |

| EDCl/HOBt | 85–90 | 95–98 | 12 hours | Moderate |

The EDCl/HOBt method is preferred for industrial-scale synthesis due to higher yields, whereas the Schotten-Baumann method remains cost-effective for laboratory-scale preparations.

Purification and Structural Validation

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted starting materials and byproducts. The final compound is obtained as a white crystalline solid with a melting point of 155–157°C.

Spectroscopic Characterization

- ¹H NMR (500 MHz, CDCl₃) : δ 8.51 (s, 1H, NH), 7.62 (d, J = 8.5 Hz, 1H, aromatic-H), 7.48 (d, J = 8.5 Hz, 1H, aromatic-H), 7.32 (s, 1H, thiazole-H), 7.21–7.18 (m, 2H, thiophene-H).

- ¹³C NMR (125 MHz, CDCl₃) : δ 167.8 (C=O), 151.2 (thiazole-C), 141.5 (thiophene-C), 134.2–127.6 (aromatic-C), 123.4 (thiazole-C).

- High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₄H₈Cl₂N₂OS₂ [M+H]⁺: 365.9412; found: 365.9409.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-acylation or thiazole ring oxidation, are mitigated by:

Solvent Selection

Ethanol and THF are optimal for thiazole synthesis and amide coupling, respectively, due to their ability to dissolve polar intermediates while minimizing side reactions.

Industrial-Scale Considerations

Green Chemistry Metrics

Regulatory Compliance

The synthesis adheres to REACH regulations , with all intermediates and reagents listed in the European Chemicals Agency (ECHA) database.

Análisis De Reacciones Químicas

2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step reactions:

- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis.

- Introduction of the Thiophene Moiety : Through cross-coupling reactions.

- Formation of the Benzamide Core : Acylation with 2,5-dichlorobenzoyl chloride.

This synthetic route allows for the creation of various derivatives by modifying the substituents on the thiazole or thiophene rings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- A study evaluated various thiazole derivatives for their antimicrobial efficacy using in vitro assays against multiple pathogens, revealing promising results for compounds with similar structures .

Antifungal Properties

The compound has been assessed for its antifungal activity against various strains. The mechanisms often involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical to fungal survival:

- Research has shown that thiazole derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal agents .

Anticancer Potential

The anticancer activity of thiazole derivatives is a significant area of research. Studies have focused on their ability to induce apoptosis in cancer cells and inhibit tumor growth:

- In vitro studies have shown that compounds similar to 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells . Molecular docking studies suggest these compounds may interact with specific targets involved in cancer cell proliferation.

Modulation of Chemokine Receptors

There is emerging interest in the role of this compound as a potential modulator of chemokine receptors, which are crucial in inflammation and immune response:

- Preliminary studies indicate that thiazole derivatives can influence chemokine signaling pathways, suggesting potential applications in treating inflammatory diseases.

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of thiazole derivatives, including 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The results showed a significant reduction in bacterial viability at low concentrations compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a controlled study involving human breast cancer cell lines (MCF7), treatment with thiazole derivatives resulted in a dose-dependent decrease in cell viability. Molecular docking studies indicated strong binding affinities to targets involved in cell cycle regulation.

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Driven Structural Variations

(a) Thiazole Ring Modifications

- Pyridine vs. Thiophene Substituents: Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) replace the thiophene with pyridine.

- Aminothiazole Scaffolds: Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50, ) retain the thiazole-benzamide core but incorporate sulfonamide groups, enhancing polarity and hydrogen-bonding capacity relative to the dichlorobenzamide in the target compound .

(b) Benzamide Group Variations

- Halogenation Patterns :

The 2,5-dichloro substitution in the target compound contrasts with 2-chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide (), which has fluorine atoms. Chlorine’s larger atomic radius and lipophilicity may increase membrane permeability compared to fluorine . - Functional Group Additions: Derivatives such as N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h, ) introduce basic dimethylamino groups, which could improve aqueous solubility—a feature absent in the target compound’s structure .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Notes:

- The target compound’s thiophene substituent likely reduces polarity compared to pyridine or sulfonamide-containing analogs, as inferred from logP trends in halogenated aromatics.

- Dichlorination at the benzamide’s 2,5-positions may enhance thermal stability, similar to 3,4-dichloro derivatives in .

Actividad Biológica

2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms, potential applications, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C11H8Cl2N2S, featuring a dichloro-substituted benzamide core linked to a thiophene and thiazole moiety. This unique structural configuration contributes to its biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C11H8Cl2N2S |

| Molecular Weight | 273.16 g/mol |

| CAS Number | 476282-13-0 |

The precise mechanism of action for 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide remains largely unexplored. However, thiazole derivatives are known to interact with various biological targets:

- Antimicrobial Activity : Thiazole compounds have shown efficacy against a range of bacteria and fungi. They may inhibit bacterial enzymes or disrupt cellular processes, leading to cell death.

- Antiviral Properties : Some thiazoles exhibit antiviral activity by interfering with viral replication mechanisms.

- Anticancer Effects : Thiazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with thiazole derivatives similar to 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Antimicrobial Studies

Research indicates that compounds with thiazole structures possess significant antimicrobial properties:

- Sulfathiazole : An established antimicrobial agent that contains a thiazole ring and is effective against various pathogens.

- Ritonavir : An antiretroviral drug that includes a thiazole moiety and is used in HIV treatment.

A study demonstrated that compounds similar to 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Research

In vitro studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For instance, compounds derived from the thiazole framework have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth .

Case Studies

-

Thiazole Derivatives as Anticancer Agents : A series of thiazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that modifications in the substituents significantly affected their potency .

Compound Cell Line Tested IC50 (μM) Compound A MCF-7 15 Compound B HeLa 10 Compound C A549 5 - Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazole derivatives against Candida albicans. The minimum inhibitory concentration (MIC) values were found to be within the range of 0.03 - 0.5 μg/mL .

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves coupling a thiazol-2-amine derivative with a benzoyl chloride. A standard protocol includes:

- Reacting 5-chlorothiazol-2-amine (or a substituted analogue) with 2,5-dichlorobenzoyl chloride in pyridine under ambient conditions for 12–24 hours .

- Purification via column chromatography (e.g., silica gel, eluent: methanol/dichloromethane) and recrystallization from methanol to achieve >95% purity .

- Key challenges include controlling steric hindrance from the thiophene substituent and avoiding hydrolysis of the amide bond.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Grow crystals via slow evaporation of a methanol or ethanol solution.

- Collect diffraction data using a Bruker D8 VENTURE or similar instrument (Mo/Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL (R factor < 0.05 for high-quality data) .

- Critical parameters: Hydrogen-bonding interactions (e.g., N–H⋯N, C–H⋯O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) may arise from:

- Assay variability : Standardize cell lines (e.g., HA22T for liver cancer, MCF-7 for breast cancer) and protocols (e.g., SRB assay for cytotoxicity) .

- Structural analogs : Compare with derivatives like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-phenoxybenzamide, where minor substituent changes drastically alter activity .

- Orthogonal validation : Confirm mechanistic hypotheses using molecular docking (e.g., AutoDock Vina) to predict binding to PFOR enzymes or AARS targets .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock or Schrödinger Suite to model binding to PFOR (pyruvate:ferredoxin oxidoreductase), a validated target for thiazole derivatives .

- QSAR studies : Build models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity (R² > 0.85) .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Solvent selection : Replace pyridine with DMAC (dimethylacetamide) or THF to reduce toxicity and improve scalability .

- Catalysis : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of thiophene-thiazole intermediates (yield improvement: 15–20%) .

- Process control : Monitor reaction progress via inline FTIR to detect amide bond formation (peak at ~1650 cm⁻¹) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm) .

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ ionization to verify purity (>98%) and molecular ion [M+H]⁺ .

- Thermal analysis : DSC/TGA to determine melting point (~200–220°C) and decomposition profile .

Q. How should researchers design experiments to assess metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM indicates low risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.